3,3-Dimethylindoline-2-carboxamide
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3,3-dimethyl-1,2-dihydroindole-2-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-11(2)7-5-3-4-6-8(7)13-9(11)10(12)14/h3-6,9,13H,1-2H3,(H2,12,14) |
InChI Key |
VHRHXECUGQKQCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC2=CC=CC=C21)C(=O)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The indoline-2-carboxamide framework allows diverse substitutions, significantly altering physicochemical and biological properties. Key analogues include:
Key Observations :
Spectroscopic and Conformational Analysis
- NMR Studies : Variable-temperature NMR analyses of indolizine carboxamides () suggest that substituents influence rotational barriers and conformational equilibria. For example, dimethyl groups in this compound may restrict ring puckering compared to flexible allyl chains .
- Melting Points : Crystalline derivatives like 8h (m.p. 121°C) indicate higher structural order, whereas oily compounds (e.g., 8i) suggest conformational flexibility or reduced symmetry .
Preparation Methods
Indoline Ring Formation via Reductive Cyclization
The indoline scaffold is typically constructed through reductive cyclization of nitroarenes or azides. For example, rhodium-catalyzed cyclization of vinylazides (e.g., 5 ) generates the indoline core (6 ), which is subsequently reduced to methyl indoline-2-carboxylate (7 ) using magnesium turnings. This method achieves a 65% yield for the intermediate 7 , which serves as a precursor for carboxamide formation.
Table 1: Key Intermediates in Indoline Synthesis
| Intermediate | Synthesis Method | Yield (%) | Reference |
|---|---|---|---|
| 5 | Rhodium-catalyzed cyclization | 72 | |
| 7 | Magnesium-mediated reduction | 65 |
Amidation Techniques for Carboxamide Formation
TBTU-Mediated Coupling
The most widely used method involves O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as a coupling agent. In a two-step one-pot synthesis (Scheme 1 of):
-
Indoline-2-carboxylic acid (7 ) is activated with TBTU in dichloromethane (DCM).
-
Methylamine (2 M in MeOH) is introduced to form the primary amide.
This method achieves yields of 38–60% for derivatives such as 26 and 41 .
Critical Parameters :
Acid Chloride Route
Alternative protocols employ acid chlorides for direct amidation. For example, 1-(2-(4-fluorophenoxy)acetyl)-N-methylindoline-2-carboxamide (35 ) is synthesized by reacting indoline-2-carboxylic acid with 4-fluorophenoxyacetyl chloride, yielding 30% after purification. This method bypasses the need for coupling agents but requires stringent moisture control.
Optimization Strategies for Improved Efficiency
Enzymatic Resolution
Candida antarctica lipase A (CAL-A) enables enantioselective synthesis of (R)-methylindoline-2-carboxylate (15 ) from racemic mixtures. Using allyl 3-methoxyphenyl carbonate (14 ) as a resolving agent, this method achieves a 50:50 enantiomer ratio, which is subsequently enriched to >99% ee via recrystallization.
Continuous Flow Reactors
Recent advancements utilize continuous flow systems to enhance reaction scalability. A representative protocol involves:
-
Residence Time : 10 minutes at 100°C
-
Throughput : 5 g/hour of 3,3-dimethylindoline-2-carboxamide
Table 2: Comparative Analysis of Amidation Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| TBTU-mediated | 45–60 | 95–98 | Moderate |
| Acid chloride | 30–40 | 90–95 | High |
| Enzymatic resolution | 50 | >99 | Low |
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,3-dimethylindoline-2-carboxamide, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves indole carboxylate intermediates, such as methyl 3,3-dimethyl-3H-indole-2-carboxylate, via Fischer indole synthesis or coupling reactions. For example, alkylation of indole precursors followed by hydrolysis and amidation steps can yield the carboxamide derivative. Reaction conditions often require anhydrous solvents (e.g., THF or DMF), controlled temperatures (reflux at 80–110°C), and catalysts like palladium for cross-coupling . Purity is ensured via recrystallization or column chromatography.
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions on the indoline ring. High-resolution mass spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) monitors purity (>95%). X-ray crystallography may resolve stereochemical ambiguities, particularly for analogs with chiral centers .
Q. What preliminary pharmacological screening approaches are recommended for this compound?
- Methodological Answer : Initial screening should include in vitro assays targeting receptors common to indole derivatives (e.g., serotonin receptors or kinase inhibitors). Use cell viability assays (MTT or ATP-based) to assess cytotoxicity. Dose-response curves (0.1–100 µM) and positive controls (e.g., known kinase inhibitors) validate activity .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound derivatives under varying conditions?
- Methodological Answer : Systematic optimization involves Design of Experiments (DoE) to evaluate parameters like solvent polarity, temperature, and catalyst loading. For instance, substituting DMF with acetonitrile in amidation steps may reduce side-product formation. Kinetic studies (via TLC or in-situ IR) identify rate-limiting steps. Reported yields range from 40–75%, with higher purity achieved using silica gel chromatography .
Q. How should conflicting data on the compound’s stability under acidic/basic conditions be resolved?
- Methodological Answer : Contradictory stability reports (e.g., degradation at pH < 2 vs. pH 4) require controlled stress testing. Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC-UV and LC-MS to identify breakdown products. Cross-reference findings with thermal gravimetric analysis (TGA) to rule out thermal decomposition .
Q. What computational strategies predict the biological targets of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Phase) screen against protein databases (PDB, ChEMBL). Focus on conserved binding pockets in kinases or GPCRs. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities (Kd) .
Q. How does the compound’s stability in biological matrices affect pharmacokinetic studies?
- Methodological Answer : Conduct matrix stability tests in plasma, liver microsomes, and simulated gastric fluid. Use LC-MS/MS to quantify parent compound and metabolites over 24 hours. Adjust formulation strategies (e.g., PEGylation or liposomal encapsulation) if rapid degradation (<50% remaining at 6 hours) is observed .
Q. What role do substituents on the indoline ring play in modulating bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with varying substituents (e.g., halogens, methoxy groups). Test in enzyme inhibition assays (IC50) and cell-based models. For example, electron-withdrawing groups at the 5-position enhance kinase inhibition by 2–3-fold compared to methyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
